molecular formula C17H29BrClNSn B1372455 5-Bromo-2-chloro-4-(tributylstannyl)pyridine CAS No. 821773-99-3

5-Bromo-2-chloro-4-(tributylstannyl)pyridine

Cat. No.: B1372455
CAS No.: 821773-99-3
M. Wt: 481.5 g/mol
InChI Key: BJWFKRKFGNAZCP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(tributylstannyl)pyridine (CAS 821773-99-3) is a pyridine derivative with the molecular formula C₁₇H₂₉BrClNSn and a molecular weight of 481.48 g/mol . The compound features a pyridine ring substituted with bromine at the 5-position, chlorine at the 2-position, and a tributylstannyl group at the 4-position. The tributylstannyl group confers unique reactivity, enabling its use in cross-coupling reactions (e.g., Stille coupling) and catalytic applications in organic synthesis . Its structural complexity and organometallic nature make it valuable in pharmaceutical intermediates, polymer chemistry, and materials science.

Properties

IUPAC Name

(5-bromo-2-chloropyridin-4-yl)-tributylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN.3C4H9.Sn/c6-4-1-2-5(7)8-3-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWFKRKFGNAZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BrClNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676665
Record name 5-Bromo-2-chloro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821773-99-3
Record name 5-Bromo-2-chloro-4-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine typically involves the stannylation of 5-bromo-2-chloro-4-iodopyridine. This reaction is carried out using tributyltin hydride in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions generally include:

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0)

    Reagents: Tributyltin hydride, 5-bromo-2-chloro-4-iodopyridine

The reaction proceeds via a palladium-catalyzed stannylation mechanism, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

    Scale-up: Ensuring consistent reaction conditions across larger volumes

    Purification: Utilizing techniques such as column chromatography or recrystallization to achieve high purity

    Safety: Implementing safety measures to handle organotin compounds and palladium catalysts

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The stannyl group can be replaced by other functional groups through cross-coupling reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction Reactions: Reduction of the bromo or chloro substituents can lead to different pyridine derivatives.

Common Reagents and Conditions

    Cross-Coupling Reactions: Palladium or nickel catalysts, such as tetrakis(triphenylphosphine)palladium(0) or nickel(II) chloride, are commonly used. Solvents like THF or dimethylformamide (DMF) are employed.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Substitution Products: Various functionalized pyridine derivatives

    Oxidation Products: Pyridine N-oxides

    Reduction Products: Dehalogenated pyridine derivatives

Scientific Research Applications

5-Bromo-2-chloro-4-(tributylstannyl)pyridine has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of potential drug candidates.

    Material Science: Utilized in the preparation of functional materials with specific properties.

    Catalysis: Acts as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(tributylstannyl)pyridine involves its ability to participate in cross-coupling reactions. The stannyl group serves as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved include:

    Palladium Catalysis: The palladium catalyst facilitates the oxidative addition and reductive elimination steps in the cross-coupling reaction.

    Nucleophilic Substitution: The stannyl group acts as a nucleophile, displacing other leaving groups in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Bromo-2-chloro-4-(tributylstannyl)pyridine with structurally related pyridine derivatives, focusing on substituents, molecular properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications/Notes
This compound C₁₇H₂₉BrClNSn 481.48 Br (5), Cl (2), Sn(C₄H₉)₃ (4) 821773-99-3 Catalysis, cross-coupling reactions, polymer synthesis
5-Bromo-2-chloro-4-(trifluoromethyl)pyridine C₆H₂BrClF₃N 258.44 Br (5), Cl (2), CF₃ (4) 823221-93-8 Pharmaceutical intermediates (electron-withdrawing CF₃ enhances stability)
5-Bromo-2-chloro-4-(4-methoxyphenyl)pyridine C₁₂H₉BrClNO 298.56 Br (5), Cl (2), 4-MeO-Ph (4) 1246777-13-8 Material science (methoxy group aids π-π stacking)
5-Bromo-2-chloro-4-(difluoromethyl)pyridine C₆H₃BrClF₂N 258.45 Br (5), Cl (2), CHF₂ (4) 1374659-34-3 Agrochemicals (difluoromethyl enhances lipophilicity)
5-Bromo-2-chloro-4-(difluoromethoxy)pyridine C₆H₃BrClF₂NO 258.45 Br (5), Cl (2), OCHF₂ (4) 1798295-14-3 Drug discovery (polar OCHF₂ improves solubility)

Physical and Spectral Properties

  • The tributylstannyl group significantly increases molecular weight (~481 g/mol) compared to analogs like 5-Bromo-2-chloro-4-(difluoromethoxy)pyridine (258.45 g/mol), affecting solubility and handling .
  • Spectral data (e.g., ¹H NMR, IR) for related compounds (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives) show δH values in the 6.8–8.5 ppm range for aromatic protons, with melting points between 268–287°C .

Biological Activity

5-Bromo-2-chloro-4-(tributylstannyl)pyridine is a compound of interest due to its potential biological activities, particularly in cancer research and receptor modulation. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with bromine, chlorine, and a tributylstannyl group. The synthesis typically involves stannylation of 2-chloro-5-bromopyridine, which provides an efficient route to obtain the desired compound . The presence of the tributylstannyl group enhances the lipophilicity of the molecule, influencing its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, particularly as an antagonist for GPR30, a G protein-coupled estrogen receptor. The compound has been shown to block estrogen-induced signaling pathways, such as PI3K activation and calcium mobilization in GPR30-expressing human endometrial cancer cells .

Table: Summary of Biological Activities

Activity TypeObservations
GPR30 Antagonism Blocks estrogen-induced PI3K activation
In Vivo Uptake Significant uptake in tumor and reproductive organs in mouse models
Cytotoxicity Exhibits low cytotoxicity while inhibiting cancer cell growth
Pharmacokinetics High lipophilicity affects tissue uptake and metabolism

The biological activity of this compound can be attributed to its interaction with specific receptors and pathways:

  • GPR30 Modulation : The compound serves as an antagonist for GPR30, inhibiting estrogen-mediated signaling pathways. This modulation has implications for cancer treatment, particularly in hormone-responsive tumors .
  • Cell Proliferation Inhibition : In vitro studies demonstrate that the compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve interference with cell cycle progression and apoptosis induction .
  • Pharmacokinetic Profile : Biodistribution studies indicate that the compound's high lipophilicity leads to significant accumulation in target tissues such as tumors and reproductive organs. This property can enhance its therapeutic efficacy while also necessitating careful consideration of potential side effects .

Case Studies

Several studies have evaluated the efficacy of this compound:

  • A study on endometrial cancer cells demonstrated that the compound effectively reduced cell viability with IC50 values lower than 20 nM in competitive binding assays . This suggests strong potential as a therapeutic agent in hormone-driven cancers.
  • Research involving animal models showed that the compound could significantly reduce tumor size when administered at specific dosages, highlighting its potential for clinical applications in oncology .

Q & A

Q. What are the recommended synthetic routes for preparing 5-bromo-2-chloro-4-(tributylstannyl)pyridine, and how can purity be optimized?

  • Methodological Answer : A common approach involves Stille coupling , where a halogenated pyridine precursor (e.g., 5-bromo-2-chloro-4-iodopyridine) reacts with tributyltin chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). Key steps include:
  • Anhydrous conditions : Use Schlenk-line techniques under nitrogen/argon to prevent hydrolysis of the tributylstannyl group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted tin reagents. Recrystallization from acetonitrile or toluene improves purity (>95%) .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Ensure stoichiometric excess of the tin reagent (1.2–1.5 equiv) to drive the reaction to completion.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact (H315, H319). Use a fume hood to mitigate inhalation risks (H335) .
  • Storage : Store at 2–8°C under inert atmosphere (argon) in sealed, light-resistant containers. Moisture-sensitive stannyl groups degrade upon exposure to humidity .
  • Waste disposal : Collect tin-containing waste separately and neutralize with 10% KF solution before incineration by licensed facilities .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for pyridine ring protons (δ 7.5–8.5 ppm) and tributylstannyl methyl/methylene signals (δ 0.8–1.6 ppm).
  • ¹¹⁹Sn NMR : A singlet near δ −10 to −20 ppm confirms the Sn-C bond .
  • Mass Spectrometry : HRMS (ESI+) should show the molecular ion cluster [M+H]⁺ matching the exact mass (C₁₇H₂₈BrClNSn: ~510.9 g/mol).
  • X-ray Crystallography (if crystalline): Resolve bond angles and planarity of the pyridine ring, as seen in analogous halogenated pyridines .

Advanced Research Questions

Q. How does the electronic nature of the tributylstannyl group influence cross-coupling reactivity in palladium-catalyzed reactions?

  • Methodological Answer : The tributylstannyl group acts as a strong σ-donor , stabilizing Pd intermediates in Stille couplings. Key considerations:
  • Transmetalation efficiency : The bulky tributyl group slows transmetalation but enhances selectivity for aryl-aryl bonds. Use polar solvents (DMF, THF) to stabilize Pd(0) intermediates.
  • Competing pathways : Monitor for protodestannylation (Sn–C bond cleavage) under acidic conditions. Add CsF or CuI as co-catalysts to suppress side reactions .
  • Computational modeling : DFT studies (e.g., Gaussian) can map electron density distribution on the pyridine ring, predicting regioselectivity in further functionalization .

Q. How can researchers resolve conflicting spectroscopic data (e.g., unexpected splitting in ¹H NMR) for derivatives of this compound?

  • Methodological Answer :
  • Dynamic effects : Tributylstannyl groups induce ring current effects or slow rotation of substituents, causing splitting. Use variable-temperature NMR to identify conformational exchange (e.g., coalescence at 50–80°C).
  • Impurity analysis : Run 2D NMR (COSY, HSQC) to distinguish coupling artifacts from true signals. Cross-validate with LC-MS to detect trace byproducts.
  • Crystallographic validation : Compare experimental NMR shifts with calculated shifts from X-ray-derived structures (e.g., Mercury CSD) .

Q. What strategies mitigate low yields in Suzuki-Miyaura couplings using this compound as a precursor?

  • Methodological Answer :
  • Competitive transmetalation : The Sn group may interfere with boronic acid coupling. Protect the stannyl group via temporary silylation (e.g., TMSCl) before Suzuki reactions.
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance turnover. Use microwave-assisted heating (100–120°C) for faster kinetics.
  • Workflow : Sequential Stille-Suzuki couplings often outperform one-pot methods. Isolate the stannyl intermediate before boronic acid addition .

Q. How can computational tools predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to compute local electrophilicity indices (e.g., Fukui functions) at C-2 (Cl) and C-5 (Br). Higher positive values indicate preferred attack sites.
  • Solvent Effects : Include PCM models for solvents (DMSO, DMF) to simulate solvation. Compare activation energies for SNAr at different positions.
  • Benchmarking : Validate predictions with experimental kinetic studies (e.g., monitoring Cl⁻ displacement by UV-Vis or ¹⁹F NMR if using fluorinated nucleophiles) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-chloro-4-(tributylstannyl)pyridine
Reactant of Route 2
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5-Bromo-2-chloro-4-(tributylstannyl)pyridine

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